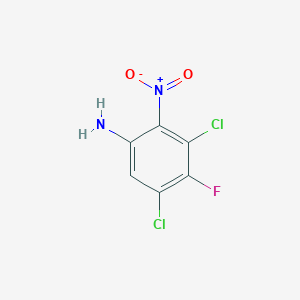![molecular formula C13H12O3 B2857438 6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid CAS No. 174186-43-7](/img/structure/B2857438.png)
6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid
Vue d'ensemble
Description
“6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-ol” is a chemical compound with the empirical formula C12H12O2 . Its molecular weight is 188.22 .
Molecular Structure Analysis
The SMILES string for “6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-ol” is OC1=CC(C(CCCC2)=C2O3)=C3C=C1 . The InChI code is 1S/C12H12O2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,13H,1-4H2 .Applications De Recherche Scientifique
Synthesis and Chemical Modifications
The synthesis and reactions of related furan carboxylic acids have been extensively studied. For instance, Görlitzer and Kramer (2000) detailed the synthesis of 1,4-Dihydro-4-oxo-[1]benzofuro[3,2-b]pyridin-2-carbonsäureestern, starting from the saponification of ethyl 3-aminobenzo[b]furan-2-carboxylate. This work highlights the potential for creating antiallergic compounds through various chemical reactions including esterification, alkylation, and decarboxylation processes (Görlitzer & Kramer, 2000). Similar findings are reported in another study by the same authors, emphasizing the antiallergic potential of these compounds (Görlitzer & Kramer, 2000).
Polymer Chemistry Applications
In the realm of polymer chemistry, Wilsens et al. (2014) explored the synthesis of novel poly(ester amide)s incorporating 2,5-furandicarboxylic acid. This research is significant for the development of materials with enhanced hydrogen bonding capabilities, which can lead to improvements in polymer properties (Wilsens, Deshmukh, Noordover, & Rastogi, 2014).
Material Science and Heteroaromatic Compounds Synthesis
Further, the synthesis of new cyano-substituted bis-benzothiazolyl arylfurans and arylthiophenes by Racané et al. (2003) demonstrates the versatility of furan carboxylic acids in creating heteroaromatic compounds with potential applications in material science and organic electronics (Racané, Tralić-Kulenović, Boykin, & Karminski-Zamola, 2003).
Coordination Chemistry
Moreover, studies on the coordination modes around Cu(II) cations with benzo[b]furancarboxylic acids by Drzewiecka et al. (2013) contribute to our understanding of the metal-ligand interactions in coordination chemistry. This research may inform the design of new metal-organic frameworks (MOFs) or catalytic systems (Drzewiecka, Kozioł, Klepka, Wolska, Jiménez‐Pulido, Lis, Ostrowska, & Struga, 2013).
Propriétés
IUPAC Name |
6,7,8,9-tetrahydrodibenzofuran-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h3,5-6H,1-2,4,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCZYMGWMLNLLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C(=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


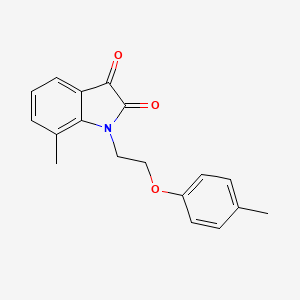
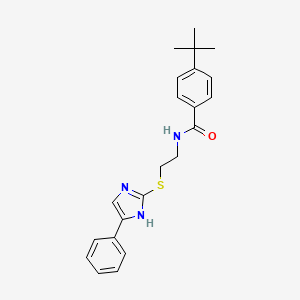
![N-[2-(2-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2857361.png)
![5-amino-6-methyl-2H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2857362.png)
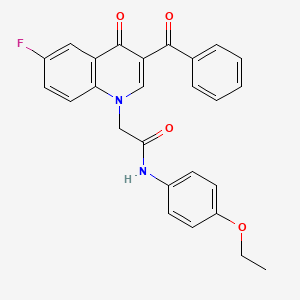
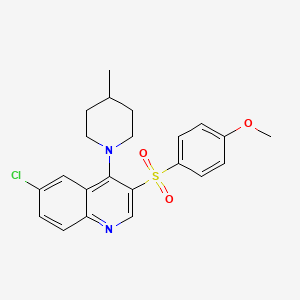
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2857365.png)

![N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methylleucine](/img/no-structure.png)
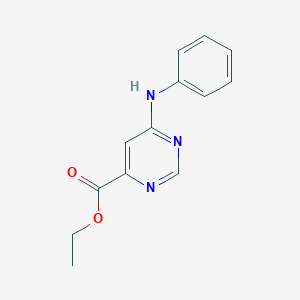
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2857372.png)
![3-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2857373.png)
